[(E)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea
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Overview
Description
[(E)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate thiourea derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(E)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, [(E)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is studied for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a valuable lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [(E)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with certain enzymes can result in the inhibition of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-5-pyrazolone
- 1,5-dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yliden)hydrazino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
[(E)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea is unique due to its specific structural features, which allow for diverse chemical reactivity and biological activity. Its ability to form stable complexes with various metal ions and its potential as a versatile building block in synthetic chemistry distinguish it from other similar compounds.
Biological Activity
[(E)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory effects.
Synthesis and Structural Characterization
The compound is synthesized through the reaction of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of piperidine as a catalyst. The resulting product is characterized by various techniques including NMR spectroscopy and X-ray crystallography, which confirm its molecular structure and arrangement in the crystalline state. The crystal structure reveals a triclinic system with specific lattice parameters indicative of its stability and potential interactions in biological systems .
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that this compound displays activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated using the HL-60 human promyelocytic leukemia cell line. The results indicate that it possesses cytotoxic effects with an IC50 value less than 5 µM, suggesting potent activity against cancer cells . Comparative studies with established chemotherapeutic agents highlight its promising role as an anticancer agent.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HL-60 | <5 |
Paclitaxel | HL-60 | 10 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various assays. The mechanism involves inhibition of pro-inflammatory cytokines, which play a crucial role in mediating inflammatory responses. This activity positions it as a potential therapeutic candidate for inflammatory diseases .
Case Studies
Several studies have documented the biological efficacy of pyrazole derivatives:
- Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrazole derivatives against a range of bacterial pathogens. The results indicated that compounds similar to this compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria.
- Cytotoxicity in Cancer Cells : In vitro studies have shown that pyrazole derivatives induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings support the therapeutic potential of this compound in oncology.
- Inflammation Models : Experimental models of inflammation have demonstrated that treatment with this compound reduces edema and inflammatory markers significantly compared to control groups, suggesting its utility in managing inflammatory conditions.
Properties
Molecular Formula |
C14H17N5OS |
---|---|
Molecular Weight |
303.39 g/mol |
IUPAC Name |
[(E)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea |
InChI |
InChI=1S/C14H17N5OS/c1-3-11(16-17-14(15)21)12-9(2)18-19(13(12)20)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H3,15,17,21)/b16-11+ |
InChI Key |
OTSSMGDBYOBPRY-LFIBNONCSA-N |
Isomeric SMILES |
CC/C(=N\NC(=S)N)/C1C(=NN(C1=O)C2=CC=CC=C2)C |
Canonical SMILES |
CCC(=NNC(=S)N)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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